molecular formula C19H36O3 B564531 (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid CAS No. 1159977-39-5

(cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid

Cat. No.: B564531
CAS No.: 1159977-39-5
M. Wt: 312.494
InChI Key: MMHLDKHVLCVJPB-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid is a unique organic compound characterized by its hydroxy and methyl functional groups attached to an octadecenoic acid backbone. This compound is a type of hydroxy fatty acid, which plays a significant role in various biological and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid typically involves the hydroxylation of octadecenoic acid derivatives. One common method includes the use of hydroboration-oxidation reactions, where octadecenoic acid is first treated with borane to form an organoborane intermediate, which is then oxidized using hydrogen peroxide to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydroboration-oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The double bond can be reduced to form a saturated hydroxy fatty acid.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is often employed.

    Substitution: Reagents such as thionyl chloride can be used to convert the hydroxy group into a chloro group, which can then undergo further substitution reactions.

Major Products

    Oxidation: Formation of 2-keto-2-methyloctadec-9-enoic acid.

    Reduction: Formation of 2-hydroxy-2-methyloctadecanoic acid.

    Substitution: Formation of various substituted octadecenoic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid is used as a precursor for the synthesis of complex molecules

Biology

In biological research, this compound is studied for its role in cellular processes. Hydroxy fatty acids are known to be involved in signaling pathways and membrane structure, making this compound a subject of interest in cell biology.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Hydroxy fatty acids have been shown to possess anti-inflammatory and antimicrobial activities, suggesting possible applications in treating infections and inflammatory conditions.

Industry

Industrially, this compound is used in the production of surfactants and emulsifiers. Its amphiphilic nature allows it to stabilize emulsions, making it useful in the formulation of cosmetics, pharmaceuticals, and food products.

Mechanism of Action

The mechanism of action of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid involves its interaction with cellular membranes and signaling pathways. The hydroxy group can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, this compound can modulate signaling pathways by interacting with specific receptors and enzymes, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Oleic Acid: A monounsaturated fatty acid with a similar carbon chain length but lacking the hydroxy and methyl groups.

    Linoleic Acid: A polyunsaturated fatty acid with two double bonds, differing in its degree of unsaturation and lack of hydroxy and methyl groups.

    Stearic Acid: A saturated fatty acid with the same carbon chain length but no double bonds or functional groups.

Uniqueness

(cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid is unique due to its combination of a hydroxy group, a methyl group, and a double bond. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications where other fatty acids may not be suitable.

Properties

IUPAC Name

(Z)-2-hydroxy-2-methyloctadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(2,22)18(20)21/h10-11,22H,3-9,12-17H2,1-2H3,(H,20,21)/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHLDKHVLCVJPB-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCC(C)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCC(C)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675942
Record name (9Z)-2-Hydroxy-2-methyloctadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-39-5
Record name (9Z)-2-Hydroxy-2-methyloctadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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